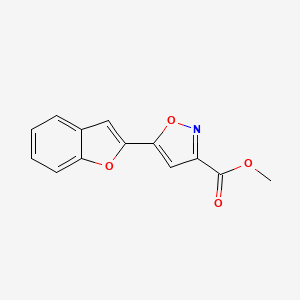

Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate

Description

Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate is a heterocyclic compound featuring a benzofuran moiety fused to an isoxazole ring, with a methyl ester group at the 3-position of the isoxazole. Its synthesis typically involves cyclocondensation reactions, such as the treatment of methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate with hydroxylamine hydrochloride and sodium acetate in ethanol under reflux conditions . The compound’s crystal structure, resolved via X-ray diffraction (using SHELX software ), reveals a planar isoxazole ring and a benzofuran system oriented at a dihedral angle of 6.03° relative to the isoxazole plane. Key intermolecular interactions include C–H···O hydrogen bonds, stabilizing the crystal lattice .

Properties

IUPAC Name |

methyl 5-(1-benzofuran-2-yl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c1-16-13(15)9-7-12(18-14-9)11-6-8-4-2-3-5-10(8)17-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXRFYWEOGUFDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Steps:

- Preparation of Benzofuran-2-yl-2,4-dioxobutanoates (intermediate compounds)

- Reaction with hydroxylamine hydrochloride in an appropriate solvent (commonly ethanol)

- Cyclization and dehydration to form the isoxazole ring

Specific Methodology for Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate

Step 1: Synthesis of Benzofuran-2-yl-2,4-dioxobutanoate (Intermediate)

- Benzofuran-2-carboxylic acids or derivatives are esterified to methyl esters.

- These methyl esters are then oxidized or functionalized to obtain 2,4-dioxobutanoate derivatives, serving as key substrates for cyclization.

Step 2: Cyclodehydration with Hydroxylamine Hydrochloride

- The methyl benzofuran-2-yl-2,4-dioxobutanoate (intermediate) is refluxed with hydroxylamine hydrochloride in ethanol.

- The molar ratio typically involves an excess of hydroxylamine to ensure complete conversion.

- Acid catalysis (e.g., acetic acid or HCl) may be employed to facilitate cyclization.

Step 3: Isolation and Purification

- The reaction mixture is cooled, poured into water, and the precipitated product is filtered.

- Recrystallization from ethanol yields pure this compound.

Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Ethanol, methanol | Commonly used for its polarity and ease of removal |

| Temperature | Reflux (around 78°C for ethanol) | Ensures sufficient energy for cyclization |

| Reaction Time | 2-4 hours | Monitored by TLC for completion |

| Reagent Ratio | Benzofuran-2-yl-2,4-dioxobutanoate : Hydroxylamine hydrochloride ≈ 1:2 | Excess hydroxylamine ensures complete conversion |

Data Supporting the Synthesis

Spectroscopic Data:

- IR Spectroscopy: Characteristic bands around 1694–1649 cm$$^{-1}$$ indicating the presence of the isoxazole C=N stretch.

- NMR Spectroscopy:

- Proton NMR: Aromatic protons appear as multiplets between δ 7.23–7.75 ppm.

- Carbon NMR: Signals for the ester carbonyl (~δ 169 ppm) and aromatic carbons confirm structure.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular formula C$${13}$$H$$9$$NO$$_4$$.

Crystallographic Data:

- The compound exhibits a near-planar conformation with weak intermolecular interactions, facilitating crystallization and structural confirmation.

Research Findings and Literature Support

- Siddiqui and Idrees (2014) demonstrated the synthesis of isoxazole derivatives via condensation-cyclodehydration of 2,4-dioxobutanoates, confirming the viability of this methodology for benzofuran derivatives.

- The reaction proceeds efficiently under reflux conditions with high yields (~90%), and spectral data confirm the formation of the desired isoxazole ring.

- This approach has been generalized for various substituted benzofuran derivatives, allowing for structural diversification.

Data Table Summarizing Preparation Methods

| Step | Reagents | Conditions | Yield | Key Observations |

|---|---|---|---|---|

| 1 | Benzofuran-2-carboxylic acid ester + oxidizing agents | Esterification, oxidation | - | Formation of benzofuran-2-yl-2,4-dioxobutanoate |

| 2 | Benzofuran-2-yl-2,4-dioxobutanoate + hydroxylamine hydrochloride | Reflux in ethanol | ~90% | Formation of this compound |

| 3 | Purification via recrystallization | Ethanol | - | Pure compound confirmed by spectral analysis |

Chemical Reactions Analysis

Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring, using reagents like halogens or alkylating agents.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., halogens, alkylating agents). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate has been investigated for its pharmacological properties, particularly as a potential antimicrobial agent. The compound exhibits activity against various pathogens, making it a candidate for drug development aimed at resistant bacterial strains.

- Case Study : Research has shown that derivatives of benzofuran and isoxazole structures can interfere with microbial biochemical pathways, enhancing their therapeutic potential. For instance, studies have reported the synthesis of derivatives that demonstrate improved efficacy against resistant strains of bacteria and fungi .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the exploration of various chemical reactions, leading to the creation of more complex molecules.

- Synthetic Route : The synthesis typically involves the reaction of methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate with hydroxylamine hydrochloride, followed by cyclization to form the isoxazole ring .

Materials Science

In materials science, this compound can be utilized in the production of specialty chemicals and advanced materials due to its functional groups that enhance reactivity.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Antimicrobial properties; potential drug development for resistant pathogens |

| Organic Synthesis | Building block for complex molecules; versatile chemical reactions |

| Materials Science | Production of specialty chemicals; suitable for polymer synthesis and advanced materials |

Biochemical Mechanisms

The pharmacological effects of this compound are attributed to its ability to interact with multiple biological targets. The compound's mechanism often involves:

- Interference with Enzymatic Pathways : It may inhibit specific enzymes crucial for microbial survival.

- Binding Affinities : Studies focus on its binding affinities with various biological targets to optimize therapeutic use .

Research Findings

Recent research highlights the importance of optimizing reaction conditions to achieve high yields and purity during synthesis. The following table summarizes some key findings related to the compound's antimicrobial activities:

Mechanism of Action

The mechanism of action of Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways . The benzofuran and isoxazole moieties are known to interact with enzymes and receptors in biological systems, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Heterocyclic Core Variations

Benzoxazole Derivatives

Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (e.g., compounds 3a–e) share a benzoxazole core instead of isoxazole. The benzoxazole derivatives are synthesized via condensation of methyl 3-amino-4-hydroxybenzoate with aryl acids, requiring prolonged reflux (15 hours) . Unlike the target compound’s isoxazole ring, benzoxazole’s oxygen and nitrogen atoms are adjacent, altering electronic properties and reactivity. This structural difference may reduce metabolic stability compared to isoxazole derivatives due to increased susceptibility to hydrolysis.

Benzothiophene Derivatives

Methyl 5-amino-1-benzothiophene-2-carboxylate replaces benzofuran’s oxygen with sulfur, forming a benzothiophene system. However, this substitution may reduce hydrogen-bonding capacity compared to benzofuran derivatives .

Crystallographic and Conformational Analysis

The target compound’s planar structure contrasts with the puckered conformation of the dihydroisoxazole derivative, impacting packing efficiency and solubility.

Biological Activity

Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 243.21 g/mol. The compound features a benzofuran moiety fused with an isoxazole ring, which is further substituted with a carboxylate group. This unique structure contributes to its biological activity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Various studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Minimum Inhibitory Concentration (MIC) Values

The antimicrobial efficacy of this compound can be quantified through Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration of a substance that inhibits microbial growth. Table 1 summarizes the MIC values for this compound against selected pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.5 |

| Escherichia coli | 31.0 |

| Bacillus subtilis | 62.0 |

| Candida albicans | 125.0 |

| Pseudomonas aeruginosa | 250.0 |

These values suggest that the compound demonstrates strong activity against Staphylococcus aureus, moderate activity against Escherichia coli, and varying degrees of effectiveness against other pathogens.

The antimicrobial mechanism of this compound is believed to involve interference with microbial metabolic pathways. This may include inhibition of enzyme activity or disruption of cell wall synthesis, although specific mechanisms require further investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Activity : A study demonstrated that this compound showed significant antibacterial activity against various strains, with a focus on its potential to combat drug-resistant bacteria . The results indicated that modifications to the structure could enhance activity.

- Antifungal Properties : Another investigation highlighted its antifungal effects, particularly against Candida albicans, suggesting it could be developed into a therapeutic agent for fungal infections .

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that specific substitutions on the benzofuran or isoxazole rings could lead to improved biological activity, emphasizing the importance of structural optimization in drug design .

Q & A

Q. Structural Insights :

- The isoxazole ring adopts a shallow envelope conformation (puckering parameter Q = 0.2406 Å, φ = 183.41°) .

- Intermolecular C–H···O and O–H···N hydrogen bonds stabilize the crystal lattice .

Table 1 : Selected Bond Lengths and Angles from Crystallographic Data

| Parameter | Value (Å/°) |

|---|---|

| C11 displacement | 0.148 (1) |

| Isoxazole ring planarity | Max. deviation: 0.007 Å |

| Dihedral angle (benzofuran/isoxazole) | 70.33° |

How does conformational flexibility of the isoxazole moiety influence intermolecular interactions and supramolecular assembly?

Advanced

The shallow envelope conformation of the isoxazole ring (Fig. 1) creates steric and electronic effects:

- Steric Effects : Displacement of the C11 atom (0.148 Å) induces non-covalent interactions, such as Cl⋯H4 (3.117 Å), affecting crystal packing .

- Hydrogen Bonding : O–H···N bonds (2.8–3.0 Å) between the hydroxyl group and isoxazole nitrogen direct layer-by-layer assembly .

- Packing Efficiency : Planar benzofuran systems facilitate π-stacking, while puckered isoxazole rings introduce voids, influencing solubility and stability .

What methodological approaches are used to evaluate the biological activity of this compound, particularly in antiviral research?

Q. Advanced

- Targeted Assays :

- Derivatization : Introduce substituents (e.g., 4-methylphenyl) via Suzuki coupling to enhance bioactivity .

- Structural-Activity Relationship (SAR) : Correlate substituent electronic effects (e.g., methoxy groups) with antiviral potency .

How can asymmetric synthesis techniques be applied to obtain enantiomerically pure derivatives?

Q. Advanced

- Corey-Bakshi-Shibata (CBS) Reduction :

- Catalysts : Use (R)-CBS catalysts to achieve >90% enantiomeric excess (ee) in hydroxylated derivatives .

- Conditions : Anhydrous THF at –78°C to prevent racemization.

- Characterization :

- NMR : NOESY to confirm stereochemistry.

- X-ray : Assign absolute configuration via Flack parameter .

Table 2 : Asymmetric Synthesis Yields and ee Values

| Compound | Yield (%) | ee (%) |

|---|---|---|

| 3d | 79 | 92 |

| 3h | 83 | 89 |

What computational methods are recommended to predict the electronic properties of this compound?

Q. Advanced

- DFT Calculations : B3LYP/6-311+G(d,p) to model frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution.

- Docking Studies : AutoDock Vina for predicting binding affinities to target proteins (e.g., cyclooxygenase-2) .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to assess stability .

How do solvent and temperature conditions affect the stability of this compound?

Q. Advanced

- Stability Studies :

- Storage : –20°C (powder) or –80°C (DMSO solutions) to prevent ester hydrolysis .

What strategies resolve contradictions in crystallographic data between similar isoxazole derivatives?

Q. Advanced

- Validation Tools :

- Case Study : Discrepancies in dihedral angles (e.g., 70.33° vs. 75° in analog structures) are resolved via twin refinement and high-resolution data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.